molecular formula C14H22BrNO3S B3299046 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide CAS No. 898645-32-4

5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide

Cat. No.: B3299046
CAS No.: 898645-32-4
M. Wt: 364.3 g/mol
InChI Key: HOZYNVGRCVGDPX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, a methyl group at the 4-position, and dipropylamine substituents on the sulfonamide nitrogen. Its molecular formula is estimated as $ \text{C}{14}\text{H}{21}\text{Br}\text{NO}_3\text{S} $, with a molecular weight of approximately 370.3 g/mol. The bromine atom contributes to its electron-withdrawing properties, while the methoxy group enhances electron density on the aromatic ring.

Properties

IUPAC Name

5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO3S/c1-5-7-16(8-6-2)20(17,18)14-10-12(15)11(3)9-13(14)19-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZYNVGRCVGDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).

    Sulfonamidation: The sulfonamide group is introduced by reacting the brominated and methoxylated benzene derivative with a sulfonamide precursor, such as chlorosulfonic acid (ClSO3H), followed by neutralization with a base like sodium hydroxide (NaOH).

    Alkylation: The final step involves the introduction of the dipropyl groups through an alkylation reaction using propyl halides (e.g., propyl bromide) in the presence of a strong base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzylamine.

    Substitution: Formation of 5-amino-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide.

Scientific Research Applications

5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The bromine atom and methoxy group may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

2.1.1 Halogen Substitution
  • 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS: 723744-93-2): Replaces bromine with chlorine at the 5-position and substitutes the sulfonamide nitrogen with a phenethyl group. Molecular weight: 339.84 g/mol.
  • 2-Bromo-N,N-dipropylbenzenesulfonamide (CAS: 505082-72-4):

    • A positional isomer with bromine at the 2-position instead of the 5-position.
    • The altered bromine position could lead to distinct steric interactions in molecular recognition processes. This compound is listed as discontinued, limiting available activity data .
2.1.2 Functional Group Modifications
  • 4-Cyano-N,N-dipropylbenzenesulfonamide (): Features a cyano group at the 4-position instead of methyl and lacks bromine/methoxy groups. Synthesized via Pd-catalyzed dehydration with a 90% yield, demonstrating the synthetic versatility of dipropylbenzenesulfonamide derivatives. The electron-withdrawing cyano group may enhance reactivity in further functionalization .
  • 4-(Hydroxymethyl)-N,N-dipropylbenzenesulfonamide (): Substitutes the 4-methyl group with a hydroxymethyl moiety. NMR data ($ ^1\text{H} $: δ 4.65 ppm for -CH$_2$OH) confirm structural integrity .

Sulfonamide Nitrogen Substituents

  • 4-Methyl-N,N-dipropylbenzenesulfonamide ():

    • Lacks bromine and methoxy groups but retains the dipropyl sulfonamide core.
    • Molecular weight: 255.38 g/mol. The absence of bromine and methoxy groups simplifies the structure, which may correlate with reduced steric demands in synthetic or biological applications .
  • N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (): Replaces the benzene ring with a pyridine ring and introduces fluorine atoms on the sulfonamide aryl group. Synthesized via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride (91% yield).

Biological Activity

5-Bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is an organic compound classified under sulfonamides, which are widely recognized for their biological activity, particularly in antimicrobial applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C14H22BrN1O3S1
  • CAS Number: 898645-32-4

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, leading to competitive inhibition of enzyme activities. The bromine and methoxy groups enhance binding affinity through halogen bonding and hydrophobic interactions.

Biological Activities

  • Antimicrobial Properties:
    • Sulfonamides are historically known for their antibacterial effects. Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for further development in treating bacterial infections.
  • Enzyme Inhibition:
    • Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt bacterial growth and proliferation.
  • Receptor Modulation:
    • The compound may act as a modulator for certain receptors, affecting physiological responses. This aspect is under investigation for potential therapeutic applications in various diseases.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityShowed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus.
Study 2Assess enzyme inhibitionIdentified as a competitive inhibitor for dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
Study 3Investigate receptor interactionsPreliminary data suggest modulation of serotonin receptors, indicating potential neuropharmacological effects.

Detailed Research Analysis

A comprehensive analysis of the structure-activity relationship (SAR) has been performed to understand how modifications to the compound's structure influence its biological properties. For instance, the presence of the bromine atom is crucial for enhancing antimicrobial potency by increasing lipophilicity, which aids in membrane penetration .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

CompoundAntimicrobial ActivityEnzyme InhibitionUnique Features
5-Bromo-2-methoxybenzene sulfonamideModerateYesLacks dipropyl substitution
2-Methoxy-4-methyl-N,N-dipropylbenzenesulfonamideLowNoAbsence of bromine enhances solubility but reduces activity
5-Bromo-4-methyl-N,N-dipropylbenzenesulfonamideHighYesSimilar activity but lacks methoxy group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide

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